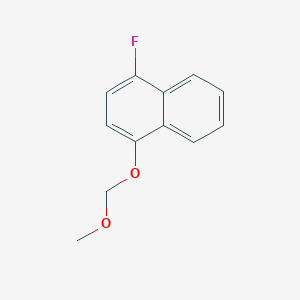

1-fluoro-4-(methoxymethoxy)naphthalene

Description

1-Fluoro-4-(methoxymethoxy)naphthalene is a halogenated naphthalene derivative featuring a fluorine atom at the 1-position and a methoxymethoxy (-OCH₂OCH₃) group at the 4-position of the naphthalene ring. The methoxymethoxy group is a branched ether substituent, imparting both steric bulk and moderate electron-donating effects due to the oxygen atoms. This compound is structurally tailored for applications in organic electronics and synthetic chemistry, where fluorine substituents enhance stability and electronic properties .

Properties

Molecular Formula |

C12H11FO2 |

|---|---|

Molecular Weight |

206.21 g/mol |

IUPAC Name |

1-fluoro-4-(methoxymethoxy)naphthalene |

InChI |

InChI=1S/C12H11FO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 |

InChI Key |

PMAINBMDZPPUJT-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=C(C2=CC=CC=C21)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of naphthalene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of 1-fluoro-4-(methoxymethoxy)naphthalene may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-fluoro-4-(methoxymethoxy)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like methylthiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Naphthoquinones.

Reduction: Reduced naphthalene derivatives.

Substitution: Substituted naphthalene derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-fluoro-4-(methoxymethoxy)naphthalene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, particularly in drug discovery and development.

Medicine: Investigated for its potential use in pharmaceuticals due to its stability and bioavailability.

Mechanism of Action

The mechanism of action of 1-fluoro-4-(methoxymethoxy)naphthalene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong electrostatic interactions with biological molecules, affecting their function and stability. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Table 1: Key Substituent Comparisons

*Calculated based on formula C₁₂H₁₁FO₂.

Key Insights :

- Electron-Donating vs. Withdrawing Groups: The methoxymethoxy group in the target compound donates electrons via oxygen lone pairs, contrasting sharply with nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which withdraw electrons .

- Halogen Effects : Fluorine’s high electronegativity lowers the π-electron density of the naphthalene ring, while bromine’s polarizability enhances reactivity in cross-coupling reactions .

Thermal and Physical Properties

Key Insights :

- Fluorinated compounds generally exhibit enhanced thermal stability due to strong C-F bonds. The methoxymethoxy group may reduce crystallinity compared to simpler alkoxy substituents, as seen in NDIs (naphthalene diimides) with fluorinated side chains .

- Solubility is influenced by substituent polarity; nitro and trifluoromethyl groups enhance solubility in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.